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Compound of Interest

Compound Name: Mizacorat

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mizacorat (AZD9567) is a novel, orally bioavailable, non-steroidal selective glucocorticoid
receptor (GR) modulator that has been investigated for the treatment of inflammatory diseases
such as rheumatoid arthritis. Developed by AstraZeneca, Mizacorat is designed to retain the
anti-inflammatory benefits of traditional glucocorticoids while minimizing the associated adverse
effects. This document provides a comprehensive overview of the preclinical data available for
Mizacorat, focusing on its pharmacological profile, mechanism of action, and key in vitro and in
vivo findings. The information is intended for researchers, scientists, and professionals involved
in drug development.

Core Mechanism of Action

Mizacorat selectively modulates the glucocorticoid receptor, a key regulator of the
inflammatory response. Unlike traditional glucocorticoids, Mizacorat exhibits a differentiated
downstream effect. It is a partial agonist of GR-mediated transactivation, which is associated
with many of the undesirable side effects of glucocorticoids, while demonstrating full
antagonism of GR-mediated transrepression, a key mechanism for its anti-inflammatory effects.
This dissociation is believed to contribute to its improved safety profile. Mizacorat
demonstrates a higher affinity for the glucocorticoid receptor and a significantly lower affinity for
the mineralocorticoid receptor when compared to prednisolone, suggesting a reduced risk of
electrolyte and fluid balance disruptions.[1]
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Signaling Pathway

The anti-inflammatory effects of glucocorticoids are primarily mediated through the GR. Upon
binding to its ligand in the cytoplasm, the GR translocates to the nucleus where it can modulate
gene expression through two main pathways: transactivation and transrepression. Mizacorat's
selective modulation of these pathways is a key aspect of its mechanism.
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Mizacorat's selective glucocorticoid receptor modulation pathway.
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Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical

studies of Mizacorat.

ble 1- In Vi indi | Cellul -

Target/Cell Mizacorat Prednisolon
Assay ) Parameter Reference
Line (AZD9567) e
Glucocorticoi
d Receptor Human GR Ki (nM) 0.8 8.1 [2]
(GR) Binding
Mineralocorti
coid Receptor Human MR Ki (nM) >10,000 110 [2]
(MR) Binding
IL-6 Inhibition ~ A549 cells IC50 (nM) 0.3 0.9 [2]
MMTV
Transactivatio  Hela cells EC50 (nM) 1.8 0.7 [2]
n
% of
TAT mRNA Human
) Dexamethaso  25% 100%
Induction Hepatocytes
ne
OPG mRNA Human Fetal o Less than
o % Inhibition )
Inhibition Osteoblasts Prednisolone

Table 2: In Vivo Anti-inflammatory Efficacy in a Rat
Model of Collagen-Induced Arthritis

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b605787?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29424542/
https://pubmed.ncbi.nlm.nih.gov/29424542/
https://pubmed.ncbi.nlm.nih.gov/29424542/
https://pubmed.ncbi.nlm.nih.gov/29424542/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mizacorat . .
Parameter Prednisolone Vehicle Reference
(AZD9567)
Paw Swelling
Inhibition (%) at ~50% ~50% 0%
3 mg/kg
Ankle Histology Significantly Significantly
Score lower than lower than -
(Inflammation) vehicle vehicle
Ankle Histology Significantly Significantly
Score (Cartilage lower than lower than -
Damage) vehicle vehicle
Ankle Histology Significantly Significantly
Score (Bone lower than lower than -
Resorption) vehicle vehicle

Detailed Experimental Protocols
In Vitro Assays

1.

Glucocorticoid and Mineralocorticoid Receptor Binding Assays
Objective: To determine the binding affinity of Mizacorat to human GR and MR.

Methodology: Scintillation proximity assays were used. Human recombinant GR or MR were
incubated with a radiolabeled ligand ([*H]dexamethasone for GR and [3H]aldosterone for
MR) and varying concentrations of Mizacorat or prednisolone. The displacement of the
radioligand was measured to determine the inhibition constant (Ki).

. A549 Cell-Based IL-6 Inhibition Assay

Objective: To assess the anti-inflammatory activity of Mizacorat by measuring the inhibition
of IL-1pB-induced IL-6 production.

Cell Line: Human lung epithelial cells (A549).
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e Protocol:

o

A549 cells were seeded in 96-well plates and grown to confluency.

o Cells were pre-incubated with various concentrations of Mizacorat or prednisolone for 1
hour.

o Inflammation was induced by adding IL-1(3 (1 ng/mL).
o After 24 hours of incubation, the supernatant was collected.
o IL-6 levels in the supernatant were quantified using a commercially available ELISA kit.
o IC50 values were calculated from the dose-response curves.
3. MMTV Transactivation Assay in HeLa Cells
o Objective: To measure the GR-mediated transactivation potential of Mizacorat.

e Cell Line: Hela cells stably transfected with a mouse mammary tumor virus (MMTV)
promoter-luciferase reporter construct.

e Protocol:

o

Cells were plated in 96-well plates.

[¢]

Cells were treated with a range of concentrations of Mizacorat or prednisolone.

[e]

After 24 hours, cells were lysed, and luciferase activity was measured as a readout of
MMTYV promoter activation.

[¢]

EC50 values were determined from the dose-response curves.

In Vivo Model: Rat Collagen-Induced Arthritis (CIA)

o Objective: To evaluate the in vivo anti-inflammatory efficacy of Mizacorat.

¢ Animal Model: Male Lewis rats.
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e Protocol:

(¢]

Arthritis was induced by intradermal immunization with an emulsion of bovine type Il
collagen and incomplete Freund's adjuvant at the base of the tail on day 0.

o Abooster injection was administered on day 7.

o Mizacorat, prednisolone, or vehicle was administered orally once daily from day 7 to day
21.

o Paw swelling was measured using a plethysmometer at regular intervals.

o On day 21, animals were euthanized, and ankle joints were collected for histological
analysis to assess inflammation, cartilage damage, and bone resorption.
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Workflow for the rat collagen-induced arthritis model.

Conclusion

The preclinical data for Mizacorat demonstrate its potential as a selective glucocorticoid
receptor modulator with a favorable safety profile compared to traditional glucocorticoids like
prednisolone. Its mechanism of action, characterized by a dissociation of transrepression and
transactivation activities, translates to potent anti-inflammatory effects in vitro and in vivo, with
a reduced impact on markers associated with glucocorticoid-related side effects. The data
presented in this guide provide a solid foundation for the continued clinical development of
Mizacorat as a promising therapeutic option for inflammatory diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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